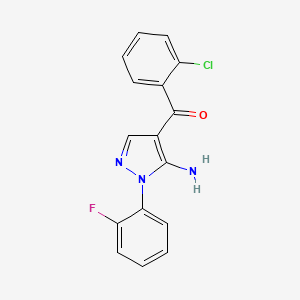

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Beschreibung

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone is a pyrazole-based compound characterized by a central pyrazole ring substituted with an amino group at the 5-position. The pyrazole nitrogen at the 1-position is linked to a 2-fluorophenyl group, while the 4-position is functionalized with a 2-chlorophenyl ketone moiety. Its molecular formula is C₁₆H₁₁ClFN₃O, with a molecular weight of 315.73 g/mol.

The 2-fluorophenyl and 2-chlorophenyl substituents likely influence electronic and steric properties, affecting solubility, metabolic stability, and target affinity.

Eigenschaften

IUPAC Name |

[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3O/c17-12-6-2-1-5-10(12)15(22)11-9-20-21(16(11)19)14-8-4-3-7-13(14)18/h1-9H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRLFVAUXMBJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618091-82-0 | |

| Record name | (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-CHLOROPHENYL)METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves a multistep process. One common method includes the use of a one-pot, multicomponent protocol. This method employs alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of recyclable catalysts and environmentally benign solvents to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve mild temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit substantial anticancer properties. For instance, a related compound was evaluated by the National Cancer Institute (NCI) and showed significant antimitotic activity against various human tumor cell lines with mean GI50 values around 15.72 μM . The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation.

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory effects, particularly in conditions like arthritis. The presence of amino and halogen substituents enhances their ability to modulate inflammatory pathways, making them suitable candidates for developing new anti-inflammatory drugs .

Protein Kinase Inhibition

The compound has been identified as a selective inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. The binding interactions within the ATP-binding pocket of p38 were elucidated through X-ray crystallography, revealing critical hydrogen bonds that contribute to its selectivity and potency . This characteristic positions it as a promising lead for further drug development aimed at treating diseases associated with aberrant kinase activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazole derivatives indicates that modifications at the phenyl rings can significantly influence biological activity. Substituents such as fluorine and chlorine enhance lipophilicity and bioavailability, which are crucial for effective drug action .

Case Studies

Wirkmechanismus

The mechanism of action for (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby reducing symptoms or slowing disease progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the pyrazole nitrogen and the aryl ketone moiety. Below is a detailed comparison:

Substituent Variations on the Pyrazole Nitrogen

Variations in the Aryl Ketone Group

Key Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups :

- Para-substituted analogs (e.g., 4-chlorophenyl) offer better planarity for receptor binding .

Data Tables

Table 1: Molecular Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) | Key Substituents |

|---|---|---|---|---|

| (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (Target) | C₁₆H₁₁ClFN₃O | 315.73 | 3.2 | 2-Fluorophenyl, 2-chlorophenyl |

| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone | C₁₆H₁₂ClN₃O | 297.74 | 3.5 | Phenyl, 4-chlorophenyl |

| (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(piperidin-4-yloxy)phenyl)methanone | C₂₁H₂₁FN₄O₂ | 380.42 | 2.8 | 4-Fluorophenyl, piperidine-oxy |

*LogP values estimated using fragment-based methods.

Biologische Aktivität

The compound (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This structure comprises a pyrazole ring substituted with a fluorophenyl and a chlorophenyl group, contributing to its biological activity through various mechanisms.

Anticancer Properties

Research has demonstrated that compounds containing a pyrazole nucleus exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives effectively inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reported at 54.25% and 38.44%, respectively . The selectivity of these compounds towards cancer cells over normal fibroblasts indicates their potential for targeted cancer therapy.

The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or pathways associated with cancer progression. For example, docking studies have suggested that these compounds can interact with key proteins such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer . The binding affinity of these compounds to COX-2 has been characterized, revealing potential as selective inhibitors that could reduce tumor growth.

Anti-inflammatory Activity

In addition to anticancer effects, pyrazole derivatives have shown promising anti-inflammatory properties. A study indicated that certain substitutions on the pyrazole ring enhance its ability to inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases .

Case Study 1: Inhibition of p38 MAP Kinase

A notable study focused on a series of 5-amino-pyrazoles, including derivatives related to (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone. These compounds were identified as selective inhibitors of p38 MAP kinase, a critical signaling pathway in inflammatory responses and cancer progression. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of various pyrazole derivatives. The results showed that specific modifications could significantly enhance antioxidant activity, which is crucial for protecting cells from oxidative stress associated with cancer development .

Data Tables

Q & A

Q. What synthetic methodologies are most effective for preparing (5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone?

The compound can be synthesized via microwave-assisted acylation of pyrazole intermediates with substituted benzoyl chlorides. Evidence from analogous pyrazolyl ketones (e.g., compound 4S in ) shows that microwave irradiation significantly reduces reaction time (10–30 minutes) compared to conventional heating (hours). Key steps include:

- Cyclocondensation of hydrazine derivatives with fluorophenyl-substituted diketones.

- Acylation using 2-chlorobenzoyl chloride under inert conditions. Characterization via IR, -/-NMR, and mass spectrometry ensures structural fidelity. Optimization of solvent (e.g., DMF vs. THF) and stoichiometry improves yields (60–80%) .

Q. How are spectral techniques (NMR, IR) employed to resolve structural ambiguities in this compound?

-NMR is critical for distinguishing pyrazole ring protons (δ 6.5–8.0 ppm) and aromatic substituents. For example, the 2-fluorophenyl group shows coupling constants () of ~8–10 Hz in -NMR. IR spectroscopy confirms the carbonyl stretch (~1650–1680 cm) and NH vibrations (~3350 cm). X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry and substituent orientation .

Q. What computational tools are recommended for modeling this compound’s electronic properties?

Multiwfn software enables analysis of electrostatic potential (ESP) maps and electron localization function (ELF) to predict reactivity sites. For example, the carbonyl group and amino moiety exhibit high ESP values, suggesting nucleophilic/electrophilic hotspots. Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize geometry and simulate UV-Vis spectra for comparison with experimental data .

Advanced Research Questions

Q. How do crystallographic refinement strategies (e.g., SHELXL) address disorder in the compound’s crystal structure?

SHELXL allows partitioning disordered atoms (e.g., fluorophenyl rotamers) into multiple sites with refined occupancy factors. Constraints (e.g., SIMU, DELU) stabilize anisotropic displacement parameters. For example, in analogous structures , thermal motion of the chlorophenyl ring was modeled using rigid-body refinement. Twinning or pseudo-symmetry requires integration of HKLF 5 data or twin-law matrices.

Q. What mechanistic insights explain substituent effects on bioactivity (e.g., kinase inhibition)?

Structure-activity relationship (SAR) studies for pyrazolyl ketones reveal that electron-withdrawing groups (e.g., 2-Cl, 2-F) enhance binding to p38 MAPK’s hydrophobic pocket. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict hydrogen bonding between the amino group and kinase backbone (e.g., Met109). Competitive inhibition assays (IC) validate these models .

Q. How can conflicting spectroscopic data from synthetic batches be systematically analyzed?

Contradictions in -NMR integrations or melting points often arise from residual solvents or regioisomeric impurities. High-resolution mass spectrometry (HRMS) identifies byproducts (e.g., over-acylated derivatives). Chromatographic purification (HPLC with C18 columns) and 2D NMR (COSY, HSQC) resolve overlapping signals. For example, a 162°C melting point deviation in was traced to polymorphic forms .

Q. What intermolecular interactions dominate the crystal packing of this compound?

X-ray data reveal π-π stacking between fluorophenyl and chlorophenyl rings (3.5–4.0 Å distances). Weak hydrogen bonds (C–H···O, N–H···Cl) stabilize the lattice. Hirshfeld surface analysis (CrystalExplorer) quantifies contributions from H···Cl (12%) and H···F (8%) contacts. Thermal ellipsoid plots (ORTEP) highlight rotational flexibility of the chlorophenyl group .

Q. How does solvent polarity influence the compound’s tautomeric equilibrium in solution?

In polar solvents (DMSO-d), the amino-pyrazole tautomer predominates due to stabilization of the NH group via hydrogen bonding. -NMR in CDCl versus DMSO-d shows chemical shift differences (~5 ppm) for the pyrazole N atoms. Variable-temperature NMR (-40°C to 80°C) probes dynamic exchange between tautomers .

Methodological Tables

Table 1: Key Spectral Data for (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone

| Technique | Observations | Reference |

|---|---|---|

| -NMR | δ 6.8–7.5 (m, aromatic H), δ 5.2 (s, NH) | |

| IR | 1665 cm (C=O), 3350 cm (NH) | |

| X-ray | Monoclinic , Å, |

Table 2: Comparison of Synthetic Yields Under Different Conditions

| Method | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Microwave | DMF | 120°C | 78 |

| Conventional | THF | Reflux | 52 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.